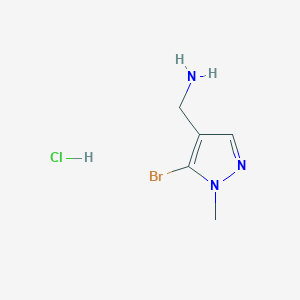
(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride” is likely a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyrazole with a brominating agent to introduce the bromo group at the 5-position, followed by a reaction with methanamine to introduce the methanamine group .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, with a bromo group attached at the 5-position and a methanamine group attached at the 4-position .Chemical Reactions Analysis
As an organic compound, “(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride” would be expected to undergo various chemical reactions characteristic of other similar organic compounds, including reactions with acids, bases, and various organic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis and evaluation of various compounds for their antimicrobial activities. For example, a study on the design, synthesis, and antimicrobial activities of new quinoline derivatives carrying a 1,2,3-triazole moiety highlights a multi-step synthetic route that starts from basic aromatic amines. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of incorporating heterocyclic moieties into antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Regioselective Halogenation
Another area of application is regioselective halogenation and carbodesilylation of pyrazoles. A study on the regioselective halo- and carbodesilylation of (trimethylsilyl)-1-methylpyrazoles presents methodologies for functionalizing pyrazoles at specific positions, which is crucial for the synthesis of complex molecules for materials science and pharmacology (Effenberger & Krebs, 1984).
Antiviral Activity
Compounds related to "(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride" have also been explored for their antiviral activities. For instance, the synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues revealed significant antiretroviral activities, suggesting the potential of pyrazole derivatives in developing new antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Novel Derivatives
The synthesis of novel derivatives with potential biological activities is another critical application. A study on the synthesis and biological evaluation of novel azetidine derivatives, including the preparation of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, underscores the importance of novel synthetic routes in discovering new therapeutic agents. These compounds displayed acceptable antibacterial and antifungal activities, demonstrating the broad potential of halogenated pyrazoles and related structures in drug discovery (Rao, Prasad, & Rao, 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(5-bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-9-5(6)4(2-7)3-8-9;/h3H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAIOCARRRYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B2715469.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2715470.png)
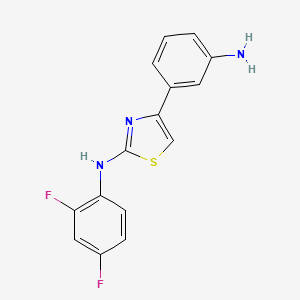
![3-(2-chlorophenyl)-N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2715474.png)
![(E)-N-(2-methoxyphenyl)-5-methyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2715475.png)
![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B2715477.png)
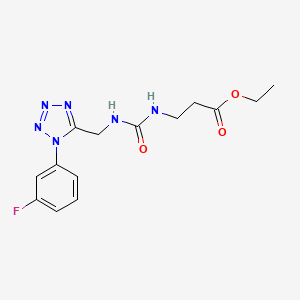
![N-[1-(4-fluorophenyl)ethyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2715481.png)
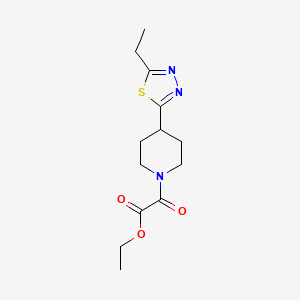
![4-((2-oxo-2-phenylethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715486.png)
![2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2715487.png)
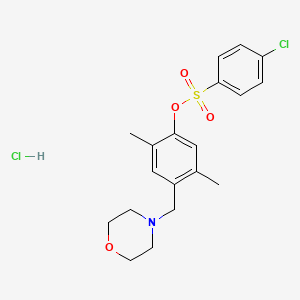
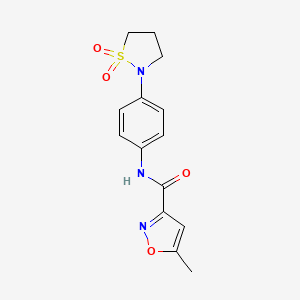
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2715491.png)